(3S)-N-propylpiperidine-3-carboxamide
Overview
Description
(3S)-N-propylpiperidine-3-carboxamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-propylpiperidine-3-carboxamide typically involves the enantioselective multistage synthesis of piperidine derivatives. One common method includes the key one-pot azide reductive cyclization of aldehyde, which can be further modified to obtain various analogs . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and yield. This can include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives.
Scientific Research Applications
(3S)-N-propylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, it often involves binding to receptors or enzymes, altering their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-N-propylpiperidine-3-carboxamide include other piperidine derivatives such as:
- (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid
- N-substituted dipyrrolo[1,2-a:2´,1´-c]pyrazine analogs .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(3S)-N-propylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOHJGXWYGROI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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